N-(2-Amino-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Amino-5-methylphenyl)acetamide” is an organic compound with the molecular formula C9H12N2O . It is also known by other names such as o-Acetotoluidide, o-Acetotoluide, o-Methylacetanilide, N-Acetyl-o-toluidine, 2’-Methylacetanilide, Acetyl-o-toluidine, Acet-o-toluidide, 2-Methylacetanilide, N-o-Tolylacetamide, and N-Acetyl-2-toluidine .
Molecular Structure Analysis
The molecular structure of “N-(2-Amino-5-methylphenyl)acetamide” can be represented by the IUPAC Standard InChI: InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3, (H,10,11) .Physical And Chemical Properties Analysis
“N-(2-Amino-5-methylphenyl)acetamide” is a solid compound . It has a molecular weight of 164.21 . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Crystal Structure Analysis
- Scientific Field : Crystallography and Computational Chemistry .
- Application Summary : The compound was studied for its crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) study .
- Methods of Application : The structure of the molecule was determined using X-ray crystallography, and the Hirshfeld surface analysis was conducted to understand the intermolecular interactions. DFT calculations were performed to compare the optimized structure with the experimentally determined structure .
- Results or Outcomes : The molecule was found to adopt an angular conformation. The most important contributions to the crystal packing were from H-H (53.8%), H-C/C-H (21.7%), H-N/N-H (13.6%), and H-O/O-H (10.8%) interactions. The calculated HOMO-LUMO energy gap was 5.0452 eV .
Pharmacological Applications
- Scientific Field : Medicinal Chemistry .
- Application Summary : The pyrazolyl-acetamide family, which includes “N-(2-Amino-5-methylphenyl)acetamide”, is important in medicinal chemistry due to its wide range of pharmacological applications .
- Methods of Application : These compounds are synthesized and then tested for their biological activity .
- Results or Outcomes : These compounds have been found to have anti-inflammatory, antimicrobial, anticancer properties, and act as an anti-amoebic agent. They also have antioxidant activity and have been biologically evaluated .
Safety And Hazards
“N-(2-Amino-5-methylphenyl)acetamide” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure, appropriate first aid measures should be taken .
properties
IUPAC Name |
N-(2-amino-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOUPQQJGFCACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-5-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.